N'-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound with potential applications in medicinal chemistry. It is characterized by its unique molecular structure that incorporates a benzodioxine moiety and an oxazinan ring, which contribute to its biological activity. The compound's molecular formula is and it has a molecular weight of approximately .
N'-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide falls under the classification of organic compounds, specifically within the categories of amides and sulfonamides. Its structure suggests it may exhibit pharmacological properties relevant for drug development.
The synthesis of N'-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves several key steps:
Technical details regarding reaction conditions (such as temperature, solvents, and catalysts) are critical for optimizing yields and purity during synthesis.
The molecular structure of N'-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can be represented using various structural formulas:
The structural representation includes:
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCC3)OC
These representations aid in understanding the spatial arrangement of atoms within the molecule and are essential for computational modeling studies .
N'-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions:
These reactions are significant for modifying the compound for enhanced pharmacological profiles or for synthesizing derivatives for further studies.
The mechanism of action of N'-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is not thoroughly documented but can be inferred based on its structural features:
Data regarding specific biological assays or studies that elucidate these mechanisms would enhance understanding but may require further experimental validation.
The compound’s stability under various pH conditions and temperatures should be evaluated to ensure proper handling and storage during research applications .
N'-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has potential applications in:
Research into this compound could lead to significant advancements in drug discovery and development processes .
CAS No.: 3089-11-0
CAS No.: 132741-81-2
CAS No.: 20411-84-1
CAS No.: 573-83-1
CAS No.: 53948-12-2
CAS No.: 62690-67-9